molecular formula C24H21N3O3 B2923314 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide CAS No. 896374-00-8

4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

Cat. No.: B2923314
CAS No.: 896374-00-8
M. Wt: 399.45
InChI Key: QHPXCFZMIPEHBS-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide: is a complex organic compound that belongs to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of isatoic anhydride with an appropriate amine, followed by further functionalization. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and reduce production costs. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, could be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Potential use in the development of new therapeutic agents.

  • Industry: : Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and biological activity compared to other quinazolinone derivatives. Similar compounds include:

  • 2,3-Dihydroquinazolin-4(1H)-one: : Known for its antiviral and antimicrobial properties.

  • Aluminum methanesulfonate: : Used as a catalyst in the synthesis of quinazolinone derivatives.

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-22(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)26-24(27)30/h1-13H,14-16H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPXCFZMIPEHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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